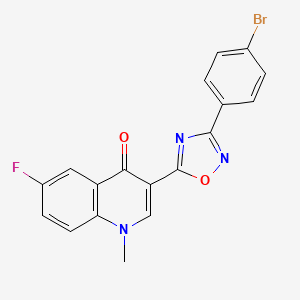

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Description

3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a methyl group at the 1-position, a fluorine atom at the 6-position, and a 1,2,4-oxadiazole ring at the 3-position. The 1,2,4-oxadiazole moiety is further functionalized with a 4-bromophenyl group. This structure combines electron-withdrawing (fluorine, bromine) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMMTSVBCUSORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a novel synthetic derivative of quinoline that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, starting with the formation of the oxadiazole ring and subsequent modifications to introduce the bromophenyl and fluoro groups. The final product is obtained through coupling reactions under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. The biological activity was evaluated using various cancer cell lines:

-

Cell Viability Assays : The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast). The results indicated a significant decrease in cell viability in a concentration-dependent manner.

The GI50 values represent the concentration required to inhibit cell growth by 50% after a 72-hour exposure. Notably, compounds such as 3b exhibited significant cytotoxicity against PC-3 cells with a GI50 of 28 µM .

Compound Cell Line GI50 (µM) 3-(4-Bromophenyl) MDA-MB-231 < 47 at 10 µM 3a PC-3 28 3b PC-3 48 3c PC-3 37 3e PC-3 38 - Mechanism of Action : Further investigations revealed that these compounds may induce apoptosis through activation of caspases. For example, compounds were shown to significantly increase caspase-3 levels in treated cells compared to controls, suggesting a mechanism involving programmed cell death .

Antioxidant Activity

In addition to anticancer effects, the compound has been investigated for its antioxidant properties . Antioxidant assays demonstrated that certain derivatives could scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases.

Case Studies

Several case studies have documented the efficacy of similar quinoline derivatives:

- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. Compounds showed promising results with GI50 values ranging from 22 nM to 31 nM , indicating strong potential for further development as anticancer agents .

- Caspase Activation Studies : In another study focusing on caspase activation, selected compounds demonstrated significant overexpression levels of caspase proteins in human epithelial cancer cell lines, reinforcing their potential as therapeutic agents targeting apoptotic pathways .

Comparison with Similar Compounds

Alkyl Substituent Variations

- Ethyl substitution may also alter metabolic stability due to steric effects on cytochrome P450 interactions .

| Compound | R Group (Position 1) | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound | Methyl | ~429.3 g/mol | 6-Fluoro, 4-bromophenyl-oxadiazole |

| 1-Ethyl Analog | Ethyl | ~443.3 g/mol | Same oxadiazole and quinolinone |

Heterocyclic Core Modifications

- Pyridine/Pyranone-Based Analogs (): Compounds like 2-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-4-ol (23f) replace the quinolinone core with pyridine or pyranone systems.

Tetrazole Derivatives (19b in ) :

Substitution with a tetrazole ring introduces acidic protons (pKa ~4.9), enhancing solubility in physiological pH ranges compared to the fluorine-containing target compound .

Physicochemical Properties

- Melting Points :

The pyridine-based analog 23f has a high melting point (315–316°C), indicative of strong crystal packing due to hydrogen bonding (OH and oxadiazole groups). The target compound’s methyl and fluorine substituents may lower its melting point, improving processability . - Solubility : Fluorine substitution enhances lipid solubility but may reduce aqueous solubility compared to hydroxyl or tetrazole-containing analogs (e.g., 19b) .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves testing reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, triazine-based intermediates (similar to those in ) can be synthesized using stepwise coupling protocols with 4-bromophenyl derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., methanol/dichloromethane) enhances purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability. Adjusting stoichiometry of oxadiazole-forming reagents (e.g., hydroxylamine derivatives) may reduce byproducts .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Use X-ray crystallography (as in ) to resolve the oxadiazole-quinoline core. Complement with ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions, particularly the 6-fluoro and 1-methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 1–13) and analyze degradation via HPLC at 24/48/72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks (ICH guidelines) .

Advanced Research Questions

Q. What computational strategies can predict binding interactions of this compound with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations (as in ) to map electrostatic potentials and HOMO/LUMO orbitals. Combine with molecular docking (e.g., AutoDock Vina) to simulate binding to targets like viral proteases or kinases. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Standardize assays using dose-response curves with ≥3 biological replicates. Compare cell lines (e.g., HEK293 vs. HeLa) and control compounds. Validate selectivity via counter-screens against unrelated targets. Use Cheminformatic tools (e.g., PubChem BioAssay) to cross-reference activity data and identify assay-specific artifacts .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

- Methodological Answer : Follow the INCHEMBIOL framework ():

- Abiotic studies : Measure logP (octanol-water partitioning) and photodegradation rates under UV light.

- Biotic studies : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀). Apply OECD Test Guidelines 201/202 for aquatic toxicity .

Q. How to validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Develop a LC-MS/MS protocol with deuterated internal standards. Validate per ICH M10:

- Linearity : R² ≥0.99 over 1–1000 ng/mL.

- Precision/Accuracy : ≤15% RSD for intra-/inter-day variability.

- Matrix effects : Test in plasma, liver homogenates .

Q. What strategies can elucidate the role of the 4-bromophenyl group in bioactivity?

- Methodological Answer : Synthesize analogs with substituents (e.g., 4-Cl, 4-CF₃) and compare SAR using 3D-QSAR models . Perform X-ray co-crystallography with target proteins to visualize halogen bonding interactions (Br···O/N distances <3.5 Å). Use free-energy perturbation (FEP) simulations to quantify binding energy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.